molecular formula C8H10O4 B2686400 (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester CAS No. 785807-06-9

(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester

Cat. No. B2686400
M. Wt: 170.164
InChI Key: OARAGBOCQAZZPY-ULQPCXBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1beta,4beta)-Bicyclo[2.2.1]heptane-2alpha-acrylic acid methyl ester” contains a total of 30 bonds, including 14 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 ester . The molecule consists of 16 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .


Synthesis Analysis

The synthesis of similar structures, such as bicyclo [2.1.1]hexanes, has been achieved through an efficient and modular approach. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

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Chemical Reactions Analysis

The system can readily be derivatized with numerous transformations . For instance, the carboxylic acid can be converted to amides, esters, decarboxylative couplings, etc . Nucleophiles such as TMS-CN or MeMgBr could react with the carbonyl and form compounds .

Scientific Research Applications

Chemical Synthesis and Characterization Research in organic synthesis often explores the properties and reactivity of complex molecules, including epoxy-oxabicycloheptane derivatives. For instance, the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solution demonstrates the utility of similar structures in synthesizing complex organic compounds with potential pharmaceutical applications (Waldmann & Braun, 1991).

Biological Activity and Drug Design Compounds with structural similarities to the specified epoxy-oxabicycloheptane ester have been investigated for their biological activities. For example, studies have identified various natural products with significant cytotoxic activities, suggesting potential applications in drug discovery and development (Liu et al., 2002). These findings highlight the importance of such structures in medicinal chemistry, particularly in the search for new anticancer agents.

Environmental Degradation and Metabolism Research into the microbiological degradation of bile acids, including compounds with similar bicyclic and carboxylic acid ester structures, reveals insights into environmental and metabolic processes. Studies on the degradation pathways of such compounds by specific microorganisms provide valuable information on the biological transformation of complex organic molecules, which has implications for environmental science and bioremediation strategies (Hayakawa & Fujiwara, 1977).

Material Science and Resin Production In the field of material science, the production and use of compounds structurally related to the specified ester in the manufacture of cured resins demonstrate the utility of such chemicals in industrial applications. The synthesis and characterization of these compounds provide a basis for developing new materials with specific physical and chemical properties (IARC monographs on the evaluation of carcinogenic risks to humans, 1999).

properties

IUPAC Name

methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAGBOCQAZZPY-ULQPCXBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C3C(C1O2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1O2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester

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